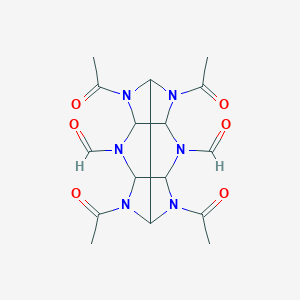
Tetraacetyldiformylhexaazaisowurtzitane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraacetyldiformylhexaazaisowurtzitane (TADHI) is a synthetic compound that has gained attention in scientific research due to its unique properties. TADHI is a polycyclic cage molecule that contains six nitrogen atoms in the ring structure. It has a high nitrogen content and a high nitrogen-to-carbon ratio, which makes it attractive for various applications in chemistry and materials science.
Wirkmechanismus
The mechanism of action of Tetraacetyldiformylhexaazaisowurtzitane is not fully understood, but it is believed to involve the release of nitrogen gas upon decomposition. This release of nitrogen gas produces a high-pressure shock wave that can be harnessed for various applications, such as propulsion and energy storage.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Tetraacetyldiformylhexaazaisowurtzitane. However, it has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetraacetyldiformylhexaazaisowurtzitane is its high nitrogen content, which makes it attractive for various applications in chemistry and materials science. It is relatively easy to synthesize and has low toxicity, which makes it a safe compound to work with in a laboratory setting. However, one of the limitations of Tetraacetyldiformylhexaazaisowurtzitane is its instability under certain conditions, which can make it difficult to handle and store.
Zukünftige Richtungen
There are numerous future directions for the research and development of Tetraacetyldiformylhexaazaisowurtzitane. One potential application is in the field of energy storage, where Tetraacetyldiformylhexaazaisowurtzitane could be used as a high-energy-density material for batteries and capacitors. Another potential application is in the field of biomedical engineering, where Tetraacetyldiformylhexaazaisowurtzitane could be used as a building block for the synthesis of biocompatible materials for drug delivery and tissue engineering. Additionally, further research is needed to better understand the mechanism of action of Tetraacetyldiformylhexaazaisowurtzitane and its potential applications in various fields of science.
Synthesemethoden
The synthesis of Tetraacetyldiformylhexaazaisowurtzitane involves the reaction of hexaazaisowurtzitane with acetic anhydride and formic acid. The reaction proceeds at room temperature and produces Tetraacetyldiformylhexaazaisowurtzitane as a white crystalline solid. The synthesis of Tetraacetyldiformylhexaazaisowurtzitane is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Tetraacetyldiformylhexaazaisowurtzitane has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of nitrogen-rich energetic materials, such as high-performance explosives and propellants. Tetraacetyldiformylhexaazaisowurtzitane has also been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials with potential applications in gas storage, separation, and catalysis.
Eigenschaften
Molekularformel |
C16H20N6O6 |
|---|---|
Molekulargewicht |
392.37 g/mol |
IUPAC-Name |
2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecane-4,10-dicarbaldehyde |
InChI |
InChI=1S/C16H20N6O6/c1-7(25)19-11-12-18(6-24)14-13(17(11)5-23)21(9(3)27)16(22(14)10(4)28)15(19)20(12)8(2)26/h5-6,11-16H,1-4H3 |
InChI-Schlüssel |
SQDRIYSMLYEMBN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C3N(C4C(N2C=O)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C)C=O |
Kanonische SMILES |
CC(=O)N1C2C3N(C4C(N2C=O)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)

![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)




![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
